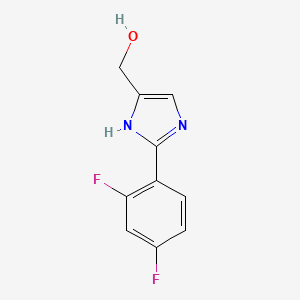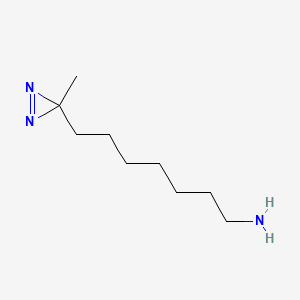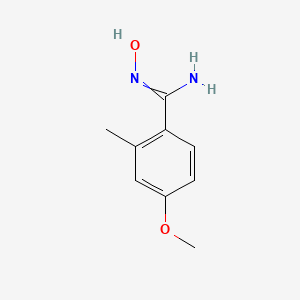
Octahydro-1H-4,7-methanoindene-1,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier MFCD00161489 is known as 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane. It is a diamine monomer with the molecular formula C12H22N2 and a molecular weight of 194.32 g/mol . This compound is also referred to as Octahydro-4,7-methanoindene-1(2),5(6)-dimethanamine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane involves the reaction of tricyclo[5.2.1.0(2,6)]decane with aminomethyl groups under specific conditions. The reaction typically requires a controlled environment with temperatures ranging from 15-25°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often exceeding 97% .
化学反応の分析
Types of Reactions
3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
科学的研究の応用
3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers and other advanced materials
作用機序
The mechanism of action of 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
Octahydro-4,7-methanoindene-1(2),5(6)-dimethanamine: This compound shares a similar structure and chemical properties.
Tricyclo[5.2.1.0(2,6)]decane derivatives: These compounds have similar tricyclic structures and functional groups.
Uniqueness
3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane is unique due to its specific arrangement of aminomethyl groups and tricyclic structure. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
tricyclo[5.2.1.02,6]decane-3,8-dicarboxamide |
InChI |
InChI=1S/C12H18N2O2/c13-11(15)7-2-1-6-8-3-5(10(6)7)4-9(8)12(14)16/h5-10H,1-4H2,(H2,13,15)(H2,14,16) |
InChIキー |
YBTPUEUIKVLFIY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2C1C3CC2CC3C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)





![6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13683430.png)
![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)


![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)

![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)

